N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it may interact with its target in a similar manner .
Biochemical Pathways
Compounds with similar structures have been associated with the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of a compound with its target can lead to a variety of downstream effects, potentially influencing cellular processes and pathways .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13-4-6-17(7-5-13)30(25,26)9-8-18(24)21-20-23-22-19(29-20)14-10-15(27-2)12-16(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRZDIKRBYNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.